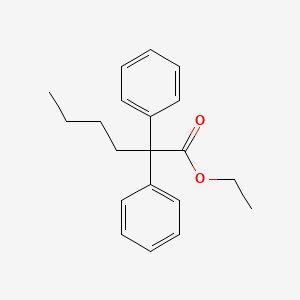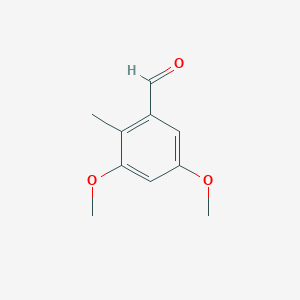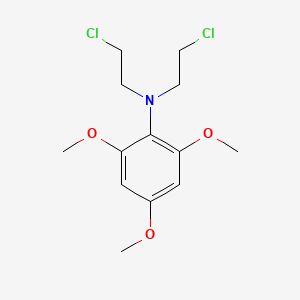
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The presence of chloroethyl groups and methoxy substituents on the aromatic ring contributes to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline typically involves the reaction of 2,4,6-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its alkylating properties make it useful in the preparation of polymers and other advanced materials.
Biology: The compound’s ability to cross-link DNA makes it a valuable tool in biological research, particularly in the study of DNA repair mechanisms and the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in cancer treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline involves the formation of highly reactive intermediates that can alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclopropanamine: Known for its use in chemical warfare and as a chemotherapy agent.
n,n-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
27077-10-7 |
|---|---|
Formule moléculaire |
C13H19Cl2NO3 |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2,4,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(18-2)13(12(9-10)19-3)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
Clé InChI |
JJWFITSHOLBCBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)N(CCCl)CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
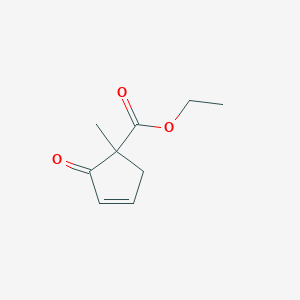
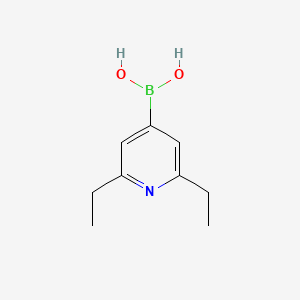
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
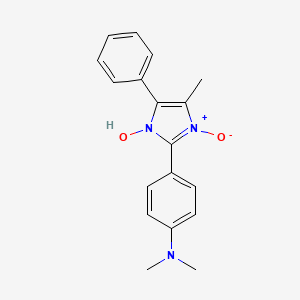
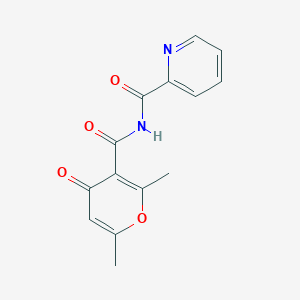
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
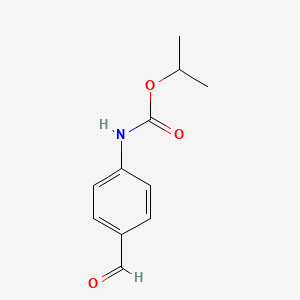
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
